N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide
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Overview
Description
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide is a compound that belongs to the class of oxalamides, which are known for their diverse biological activities
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with their targets in various ways, leading to different therapeutic effects .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, leading to their wide range of therapeutic effects .
Result of Action
Furan derivatives are known to have various therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide typically involves the reaction of furan-2-carbaldehyde with a suitable amine to form an intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or nitrating agents in the presence of catalysts like iron(III) chloride.
Major Products
The major products formed from these reactions include various substituted furans, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid derivatives
- Phenyl oxalamides
- Hydroxypropyl amides
Uniqueness
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide is unique due to its combination of a furan ring, hydroxypropyl group, and phenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(20,12-8-5-9-21-12)10-16-13(18)14(19)17-11-6-3-2-4-7-11/h2-9,20H,10H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLCQTBRDMNEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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